1,5-Diphenylpentan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68549. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-diphenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-6,9-10,12-13H,7-8,11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLFABLNCUNXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290428 | |

| Record name | 1,5-diphenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39686-51-6 | |

| Record name | NSC68549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-diphenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-PHENYLVALEROPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Diphenylpentan-1-one CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,5-Diphenylpentan-1-one, a versatile ketone with applications in organic synthesis and potential relevance in medicinal chemistry. This document will delve into its fundamental chemical and physical properties, spectroscopic signature, synthesis, and key applications, offering a valuable resource for professionals in the scientific community.

Core Chemical Identity

Molecular Formula: C₁₇H₁₈O

Molecular Weight: 238.32 g/mol [1]

Structure:

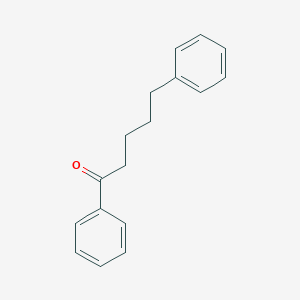

Caption: Chemical structure of this compound.

Physicochemical Properties

A clear understanding of the physical constants of this compound is crucial for its handling, application in reactions, and purification.

| Physical Constant | Value | Conditions |

| Melting Point | 55-57 °C | |

| Boiling Point | 225-226 °C | at 10 Torr[1] |

| Density | 1.0795 g/cm³ | at 25 °C[1] |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the pentanone chain. The protons closer to the carbonyl group and the phenyl groups will be deshielded and appear at a higher chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon, typically in the range of 190-220 ppm. The aromatic carbons and the aliphatic carbons of the pentanone backbone will also have distinct chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group, typically appearing in the region of 1680-1700 cm⁻¹. Other characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic rings, will also be present.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established methods in organic chemistry. One common approach involves the Friedel-Crafts acylation of benzene with 5-phenylvaleryl chloride.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add 5-phenylvaleryl chloride dropwise at a controlled temperature (typically 0 °C).

-

Addition of Benzene: Following the formation of the acylium ion intermediate, add benzene to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its ketone functionality allows for a wide range of chemical transformations, including:

-

Reductions: The carbonyl group can be reduced to a secondary alcohol, providing access to 1,5-diphenylpentan-1-ol, a chiral intermediate.

-

Nucleophilic Additions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, enabling the formation of new carbon-carbon bonds.

-

Condensation Reactions: It can participate in aldol-type condensation reactions, leading to the formation of more complex molecular architectures.

These transformations make this compound a precursor for the synthesis of various heterocyclic compounds and other molecules with potential pharmacological activities.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its toxicological properties and handling procedures. As a general guideline:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a well-defined chemical entity with a unique set of physical and chemical properties. Its utility as a synthetic intermediate makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its core characteristics, synthesis, and potential applications, serving as a valuable resource for scientific professionals.

References

Sources

Spectroscopic Data of 1,5-Diphenylpentan-1-one: An In-depth Technical Guide

Introduction

1,5-Diphenylpentan-1-one is an aromatic ketone with a pentanone backbone flanked by two phenyl groups at positions 1 and 5. Its structure presents a unique set of spectroscopic characteristics that are crucial for its identification and characterization in various chemical processes. Understanding its spectral signature is paramount for researchers working on its synthesis, reactivity, and potential applications. This guide will delve into the theoretical underpinnings and practical interpretations of the NMR, IR, and Mass Spectra of this compound.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to visualize the molecular structure of this compound.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-2', H-6') | ~7.95 | Doublet | 2H |

| Aromatic (H-3', H-4', H-5') | ~7.55 - 7.45 | Multiplet | 3H |

| Aromatic (H-2'', H-3'', H-4'', H-5'', H-6'') | ~7.30 - 7.15 | Multiplet | 5H |

| -CH₂- (adjacent to C=O) | ~2.95 | Triplet | 2H |

| -CH₂- (adjacent to Ph) | ~2.65 | Triplet | 2H |

| -CH₂- (central) | ~1.95 | Quintet | 2H |

Interpretation:

-

The protons on the phenyl ring adjacent to the carbonyl group (H-2', H-6') are expected to be deshielded and appear at a lower field (~7.95 ppm) due to the electron-withdrawing nature of the carbonyl group.

-

The remaining aromatic protons will appear in the typical aromatic region (~7.15-7.55 ppm).

-

The methylene group adjacent to the carbonyl group (-CH₂-) will be deshielded and is predicted to appear as a triplet around 2.95 ppm.

-

The methylene group adjacent to the other phenyl group will also be deshielded, but to a lesser extent, appearing as a triplet around 2.65 ppm.

-

The central methylene group will be the most shielded of the aliphatic protons and is expected to appear as a quintet around 1.95 ppm due to coupling with the two adjacent methylene groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~200 |

| Aromatic (C-1') | ~137 |

| Aromatic (C-1'') | ~142 |

| Aromatic (CHs) | ~128 - 133 |

| -CH₂- (adjacent to C=O) | ~38 |

| -CH₂- (adjacent to Ph) | ~35 |

| -CH₂- (central) | ~24 |

Interpretation:

-

The carbonyl carbon is the most deshielded and will appear at a characteristic downfield shift of around 200 ppm.

-

The quaternary carbons of the phenyl rings (C-1' and C-1'') will appear in the aromatic region, with the carbon of the phenyl group attached to the carbonyl being slightly more downfield.

-

The other aromatic carbons will give rise to a series of signals in the 128-133 ppm range.

-

The aliphatic carbons will appear in the upfield region, with the carbon adjacent to the carbonyl group being the most deshielded among them.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals for the ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | ~1685 | Strong |

| C-H (aromatic) | ~3060 | Medium |

| C-H (aliphatic) | ~2930, 2850 | Medium |

| C=C (aromatic) | ~1600, 1495, 1450 | Medium to Weak |

Interpretation:

-

A strong absorption band around 1685 cm⁻¹ is the most characteristic feature, corresponding to the stretching vibration of the carbonyl group of the aryl ketone.

-

The bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

-

The bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic methylene groups.

-

The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 238. Key fragmentation pathways would likely involve:

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a C₄H₉Ph radical. The benzoyl cation is a very stable and often abundant fragment for aryl ketones.

-

McLafferty Rearrangement: If a γ-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral alkene and the formation of a radical cation.

-

Cleavage of the alkyl chain: Fragmentation can also occur at other points along the pentyl chain.

Figure 2. Proposed Mass Spectrometry Fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While based on predictive methods and analysis of related compounds, the information presented offers a solid foundation for the identification and characterization of this molecule. The provided experimental protocols serve as a practical reference for researchers in the field. The unique combination of aromatic and aliphatic features in this compound gives rise to a distinct spectroscopic fingerprint that, when carefully analyzed, can confirm its structure and purity.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

An In-depth Technical Guide to 1,5-Diphenylpentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,5-Diphenylpentan-1-one, a bi-aromatic ketone, represents a foundational scaffold in organic synthesis. Its strategic placement of a carbonyl group and two phenyl rings offers a versatile platform for molecular elaboration, making it a molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity, aimed at empowering researchers to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Nomenclature

The structurally descriptive and systematically correct name for this compound under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

This ketone is also recognized by several synonyms in commercial and academic literature, which include:

-

5-Phenylvalerophenone

-

Phenyl 4-phenyl-1-butyl ketone

-

NSC 68549

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O | |

| Molecular Weight | 238.32 g/mol | |

| Melting Point | 55-57 °C | |

| Boiling Point | 225-226 °C at 10 Torr | |

| Appearance | White to off-white solid |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. Below is a summary of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted):

-

δ 7.95-7.92 (m, 2H): Protons ortho to the carbonyl group on the benzoyl moiety.

-

δ 7.58-7.45 (m, 3H): Protons meta and para to the carbonyl group on the benzoyl moiety.

-

δ 7.30-7.15 (m, 5H): Protons of the terminal phenyl group.

-

δ 3.01 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

-

δ 2.68 (t, J=7.5 Hz, 2H): Methylene protons adjacent to the terminal phenyl group (Ph-CH₂-).

-

δ 2.05 (p, J=7.5 Hz, 2H): Central methylene protons of the pentanoyl chain.

¹³C NMR Spectroscopy (Predicted):

-

δ 200.0: Carbonyl carbon (C=O).

-

δ 142.0: Quaternary carbon of the terminal phenyl group.

-

δ 137.0: Quaternary carbon of the benzoyl group.

-

δ 133.0: Para carbon of the benzoyl group.

-

δ 128.6, 128.5, 128.4, 128.0: Aromatic CH carbons.

-

δ 38.5: Methylene carbon adjacent to the carbonyl group.

-

δ 35.5: Methylene carbon adjacent to the terminal phenyl group.

-

δ 24.5: Central methylene carbon.

Infrared (IR) Spectroscopy:

-

~3060-3030 cm⁻¹: Aromatic C-H stretching.

-

~2930-2850 cm⁻¹: Aliphatic C-H stretching.

-

~1685 cm⁻¹: Strong C=O stretching of the aryl ketone.

-

~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 238.

-

Major Fragments:

-

m/z = 105: Benzoyl cation [C₆H₅CO]⁺, a characteristic fragment for benzoyl compounds.

-

m/z = 91: Tropylium cation [C₇H₇]⁺, from the terminal phenylalkyl moiety.

-

m/z = 77: Phenyl cation [C₆H₅]⁺.

-

Synthesis Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation

A classic and direct method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 5-phenylpentanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 2: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous benzene (used as both solvent and reactant) at 0-5 °C, a solution of 5-phenylpentanoyl chloride (1.0 equivalent) in anhydrous benzene is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism Insight: The Lewis acid, AlCl₃, coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich benzene ring in an electrophilic aromatic substitution reaction to form the desired ketone.

Catalytic Hydrogenation of Chalcone Derivatives

An alternative route involves the catalytic hydrogenation of an appropriate unsaturated precursor, such as 1,5-diphenylpent-2-en-1-one. This method is particularly useful if the unsaturated ketone is readily available.

Reaction Scheme:

Figure 3: Catalytic hydrogenation to synthesize this compound.

Experimental Protocol:

-

1,5-Diphenylpent-2-en-1-one is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

-

The reaction is monitored by TLC until the starting material is completely consumed.

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography.

Causality in Experimental Choice: This method is advantageous as it proceeds under mild conditions and often gives high yields with simple work-up procedures. The choice of catalyst and solvent can be optimized to ensure complete reduction of the double bond without affecting the carbonyl group or the aromatic rings.

Key Chemical Reactions

The chemical reactivity of this compound is dominated by its ketone functional group, which allows for a variety of transformations.

Reduction of the Carbonyl Group

The Clemmensen reduction is a classic method for the deoxygenation of ketones to the corresponding alkanes under acidic conditions. This reaction converts this compound to 1,5-diphenylpentane.

Reaction Scheme:

Figure 4: Clemmensen reduction of this compound.

Experimental Protocol:

-

A mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride), concentrated hydrochloric acid, water, and this compound is heated under reflux.

-

Additional portions of concentrated hydrochloric acid are added at intervals during the reflux period.

-

After several hours, the reaction mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., toluene or diethyl ether).

-

The organic extract is washed, dried, and concentrated to give 1,5-diphenylpentane.

Trustworthiness of the Protocol: The use of amalgamated zinc is crucial for the success of the reaction, as it provides a clean surface for the reduction to occur and increases the hydrogen overvoltage.[1][2][3][4]

Nucleophilic Addition to the Carbonyl Group

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic attack by organometallic reagents such as Grignard reagents. For instance, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup yields a tertiary alcohol.

Reaction Scheme:

Figure 5: Grignard reaction of this compound.

Mechanism Insight: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent protonation during the acidic workup furnishes the tertiary alcohol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. Reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 1,5-diphenyl-1-hexene.

Reaction Scheme:

Figure 6: Wittig reaction of this compound.

Causality in Experimental Choice: The Wittig reaction is highly versatile and tolerates a wide range of functional groups, making it a preferred method for olefination. The stereochemical outcome of the reaction can often be controlled by the choice of ylide and reaction conditions.[5][6]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the rich chemistry of its ketone functionality provide access to a wide array of more complex molecules. This guide has outlined its fundamental properties, reliable synthetic protocols, and key chemical transformations, offering a solid foundation for its application in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Unknown Author. (n.d.). Clemmensen Reduction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0171278). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. Retrieved from [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. Retrieved from [Link]

Sources

Discovery and history of 1,5-diphenyl-1-pentanone

An In-Depth Technical Guide to 1,5-Diphenyl-1-pentanone: Discovery, Synthesis, and Core Principles

Abstract

This technical guide provides a comprehensive examination of 1,5-diphenyl-1-pentanone, a significant aryl ketone in the landscape of organic synthesis. Rather than focusing on a singular moment of discovery, this document traces the compound's origins to the foundational principles of 19th-century organic chemistry. We will explore the primary synthetic routes, grounded in the seminal Friedel-Crafts and Michael reactions, providing not just protocols but the underlying mechanistic reasoning essential for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental design, offering detailed methodologies, comparative data, and visual workflows to create a self-validating resource for laboratory application.

Introduction: Situating 1,5-Diphenyl-1-pentanone in Synthesis

1,5-Diphenyl-1-pentanone (Ph-CO-(CH₂)₃-Ph) is an aromatic ketone characterized by a five-carbon aliphatic chain flanked by two phenyl groups, one of which is part of a benzoyl moiety. Its significance lies not in its natural abundance but in its role as a versatile synthetic intermediate and as a textbook example of a 1,5-difunctionalized compound. The history of this molecule is not one of isolated discovery but rather the logical and inevitable outcome of the development of powerful carbon-carbon bond-forming reactions that defined modern organic chemistry. Understanding its origins requires an appreciation for the pioneering work that enabled the deliberate construction of such architectures.

This guide will deconstruct the two principal conceptual pathways to this molecule and its close relatives: the direct assembly via electrophilic aromatic substitution and the conjugate addition route, which is central to the broader class of 1,5-dicarbonyl compounds.

The Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and historically pertinent method for the synthesis of 1,5-diphenyl-1-pentanone is the Friedel-Crafts acylation. This reaction, discovered by Charles Friedel and James Crafts in 1877, revolutionized organic chemistry by providing a robust method for attaching acyl groups to aromatic rings.[1] The synthesis of 1,5-diphenyl-1-pentanone is a classic application of this transformative reaction, likely first performed as chemists of the era explored the scope and utility of this new synthetic tool.[1]

Mechanistic Underpinnings

The reaction proceeds via the generation of a highly electrophilic acylium ion from an acyl halide (e.g., 5-phenylpentanoyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is then attacked by the nucleophilic π-system of an aromatic ring, such as benzene. Subsequent deprotonation of the resulting arenium ion intermediate re-establishes aromaticity and yields the final ketone product.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1-pentanone

This protocol describes a representative lab-scale synthesis based on the Friedel-Crafts acylation principle.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

5-Phenylpentanoyl Chloride

-

Benzene

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Suspension: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Cooling: Cool the suspension to 0 °C in an ice bath. Add benzene (1.0 equivalent) to the flask.

-

Acylation: Dissolve 5-phenylpentanoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C. Vigorous HCl gas evolution will be observed.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl (approx. 20 mL). This hydrolyzes the aluminum complexes.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.[1]

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Workflow Visualization

Caption: Michael Addition Pathway to a 1,5-Diketone.

Data Summary

The following table summarizes key physicochemical data for 1,5-diphenyl-1-pentanone and its related diketone, providing a clear reference for laboratory work.

| Property | 1,5-Diphenyl-1-pentanone | 1,5-Diphenyl-1,5-pentanedione |

| CAS Number | 5396-91-8 [2] | 6263-83-8 [3] |

| Molecular Formula | C₁₇H₁₈O [2] | C₁₇H₁₆O₂ [3] |

| Molecular Weight | 238.33 g/mol | 252.30 g/mol |

| Appearance | Solid | Solid |

| Melting Point | Not consistently reported | 64-67 °C [3] |

| Key Structural Feature | Single ketone at C1 | Ketones at C1 and C5 |

| Primary Synthesis | Friedel-Crafts Acylation | Michael Addition |

Conclusion

The discovery and history of 1,5-diphenyl-1-pentanone are not marked by a single event but are a direct consequence of the establishment of foundational synthetic reactions in the late 19th century. Its most logical synthesis stems from the Friedel-Crafts acylation , a testament to the enduring power of electrophilic aromatic substitution. Concurrently, the principles of conjugate addition, formalized by Arthur Michael, provided a powerful and parallel strategy for accessing the closely related and synthetically vital class of 1,5-dicarbonyl compounds . For the modern researcher, understanding both pathways is crucial. It provides not only a practical guide to synthesis but also a deeper appreciation for the chemical logic that underpins the construction of complex organic molecules. This guide serves as a technical resource grounded in these authoritative principles, equipping scientists with the historical context and practical knowledge necessary for innovation.

References

Sources

An In-depth Technical Guide to the Core Reactivity of the Carbonyl Group in 1,5-Diphenylpentan-1-one

This guide provides a comprehensive exploration of the fundamental reactivity of the carbonyl group in 1,5-diphenylpentan-1-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the behavior of this ketone, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Unique Chemical Landscape of this compound

This compound presents a fascinating case study in carbonyl chemistry. Its structure, featuring a benzoyl group attached to a flexible four-carbon chain terminating in a phenyl group, offers a unique interplay of electronic and steric effects. The electron-withdrawing nature of the phenyl ring on the carbonyl group enhances its electrophilicity, while the flexible alkyl chain and the distant second phenyl group influence its conformational preferences and the steric accessibility of its reactive sites. Understanding these nuances is paramount for predicting its behavior in chemical transformations and for its strategic application in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough characterization of this compound is the foundation for any experimental undertaking. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O |

| Molecular Weight | 238.33 g/mol |

| Melting Point | 55-57 °C |

| Appearance | White to light beige crystalline powder |

| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~3060, 3030 (aromatic C-H stretch), ~2930, 2850 (aliphatic C-H stretch), ~1600, 1495, 1450 (aromatic C=C stretch) |

| ¹H NMR (CDCl₃, ppm) | δ 7.95 (d, 2H), 7.55-7.40 (m, 3H), 7.30-7.15 (m, 5H), 3.05 (t, 2H), 2.70 (t, 2H), 2.05 (quint, 2H) |

| ¹³C NMR (CDCl₃, ppm) | δ 200.0 (C=O), 137.0, 142.0 (aromatic quat. C), 128.6, 128.5, 128.4, 128.3, 126.0 (aromatic CH), 38.0, 35.5, 24.5 (aliphatic CH₂) |

| Mass Spectrum (EI) | m/z (%): 238 (M+), 105 (100), 77, 91 |

Core Reactivity of the Carbonyl Group

The reactivity of the carbonyl group in this compound is predominantly dictated by the electrophilicity of the carbonyl carbon. This reactivity can be broadly categorized into several key transformations.

Nucleophilic Addition: The Cornerstone of Carbonyl Chemistry

The polarized nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent electrophile.[1] Nucleophilic attack on this carbon is a fundamental reaction pathway.[1]

Diagram 1: General Nucleophilic Addition to a Ketone

Caption: Mechanism of nucleophilic addition to a ketone.

The phenyl group directly attached to the carbonyl in this compound enhances the electrophilicity of the carbonyl carbon through its inductive effect. However, the steric bulk of the benzoyl group can influence the trajectory of the incoming nucleophile.[2]

Reactions at the α-Carbon: Enolate Formation and Reactivity

The presence of protons on the carbon atom adjacent to the carbonyl group (the α-carbon) imparts acidity to these hydrogens. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Diagram 2: Enolate Formation from this compound

Caption: Base-mediated enolate formation.

Key Transformations and Experimental Protocols

Reduction of the Carbonyl Group

The reduction of the carbonyl group in this compound to a secondary alcohol, 1,5-diphenylpentan-1-ol, is a common and useful transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3]

Causality Behind Experimental Choices:

-

Solvent: Methanol or ethanol is typically used as the solvent. These protic solvents can participate in the reaction mechanism by protonating the intermediate alkoxide.

-

Temperature: The reaction is often carried out at room temperature or slightly below to ensure selectivity and control the reaction rate.

-

Work-up: A mild acid work-up is necessary to neutralize any remaining reducing agent and to protonate the alkoxide to yield the final alcohol product.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 g, 4.2 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.16 g, 4.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add 1 M HCl (10 mL) to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,5-diphenylpentan-1-ol.

Diagram 3: Workflow for the Reduction of this compound

Caption: Experimental workflow for NaBH₄ reduction.

Grignard Reaction: Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound.[4] Reacting this compound with a Grignard reagent, such as phenylmagnesium bromide, will yield a tertiary alcohol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5]

-

Slow Addition: The Grignard reaction is often exothermic. Slow, dropwise addition of the ketone to the Grignard reagent (or vice versa) is crucial to control the reaction temperature.

-

Acidic Work-up: An acidic work-up is required to protonate the intermediate magnesium alkoxide and to dissolve the magnesium salts.

Experimental Protocol: Grignard Reaction with Phenylmagnesium Bromide

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

-

Prepare the Grignard reagent by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous diethyl ether.

-

Dissolve this compound (1.0 g, 4.2 mmol) in anhydrous diethyl ether (15 mL) and place it in the dropping funnel.

-

Add the solution of the ketone dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction provides a reliable method for converting ketones into alkenes using a phosphorus ylide.[6] This reaction is particularly valuable for its high degree of regioselectivity in forming the carbon-carbon double bond.

Causality Behind Experimental Choices:

-

Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium or sodium hydride. The choice of base depends on the acidity of the α-protons of the phosphonium salt.

-

Solvent: Anhydrous, aprotic solvents like THF or DMSO are used to prevent the quenching of the highly basic ylide.

-

Reaction Conditions: The reaction is often performed at low temperatures to control the stereoselectivity of the resulting alkene.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF (20 mL).

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise. A characteristic color change indicates the formation of the ylide.

-

Stir the ylide solution at 0 °C for 30 minutes.

-

Dissolve this compound (1.0 g, 4.2 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding water (10 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Conclusion

The carbonyl group in this compound serves as a versatile hub for a multitude of chemical transformations. Its reactivity, governed by a balance of electronic activation from the adjacent phenyl ring and the steric environment, allows for predictable and controllable reactions. The protocols detailed in this guide for reduction, Grignard addition, and Wittig olefination provide a solid foundation for the synthetic manipulation of this valuable ketone, empowering researchers to leverage its unique chemical properties in their synthetic endeavors.

References

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2019, May). Synthesis, characterization, DFT and molecular docking studies for novel 1,5-diphenylpenta-1,4-dien-3-one O-benzyl oximes. Journal of the Iranian Chemical Society. [Link]

-

Canadian Science Publishing. (n.d.). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]

-

ACS Publications. (1996). Synthesis of 1,5-Diphenyl- and 1,1,5,5-Tetraphenyl-2,4-pentanedione. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2011, August). Synthesis, crystal growth and characterization of 1,5-diphenylpenta-1,4-dien-3-one: An organic crystal. Retrieved from [Link]

-

University of Missouri–Kansas City. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

-

NIH. (2021, March 9). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

-

University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

University of California, Davis. (2017, February 23). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diphenylpentan-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of (E)-1,5-Diphenyl-2-penten-1-one. Retrieved from [Link]

-

University of California, Berkeley. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Reaction with Phenylmagnesium Bromide. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

-

PubMed Central. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

ResearchGate. (n.d.). Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. Retrieved from [Link]

-

PubMed Central. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[7][8]imidazo[2,1-b]thiazoles. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). A Mild and Convenient Method for the Reduction of Carbonyl Compounds with NaBH4 in the Presence of Catalytic Amounts of MoCl5. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diphenylpentane-1,5-diol. Retrieved from [Link]

-

ResearchGate. (n.d.). Toward the Photoinduced Reactivity of 1,5-Diphenylpenta-1,4-diyn-3-one (DPD): Real-Time Investigations by Magnetic Resonance. Retrieved from [Link]

-

ResearchGate. (n.d.). 1,5-Diphenyl-2,4-pentanedione and 1,5-bis(2-naphthyl)pentane-2,4-dione. Retrieved from [Link]

-

YouTube. (2023, March 2). Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. ncert.nic.in [ncert.nic.in]

- 2. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. bohr.winthrop.edu [bohr.winthrop.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 1,5-Diphenylpentan-1-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpentan-1-one is a ketone derivative with a structural backbone that lends itself to further chemical modifications, making it a compound of interest in synthetic and medicinal chemistry. Understanding its solubility profile is a critical first step in its application, enabling appropriate solvent selection for synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of chemical interactions. It offers a predictive analysis based on its molecular structure, presents available qualitative solubility data, and details a robust experimental protocol for quantitative solubility determination. This document is intended to serve as a practical resource for laboratory professionals engaged in research and development.

Introduction to this compound

This compound, with the molecular formula C₁₇H₁₈O, is a solid organic compound characterized by a five-carbon chain flanked by two phenyl groups, with a ketone functional group at the first carbon position[1]. Its structure is foundational to a class of compounds known as chalcones and their derivatives, which are widely investigated for their diverse biological activities and potential therapeutic applications[2][3]. The presence of both nonpolar (two phenyl rings, aliphatic chain) and polar (carbonyl group) moieties gives the molecule a distinct chemical personality that dictates its solubility.

Key Physicochemical Properties:

The utility of this compound and its analogues in drug discovery, particularly as intermediates for more complex molecules, necessitates a thorough understanding of their behavior in various solvent systems[5].

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible[6]. The solubility of this compound can be predicted by analyzing its structural components:

-

Nonpolar Features: The two phenyl rings and the butane chain (-C₄H₈-) are hydrophobic. These large nonpolar regions require a solvent that can engage in van der Waals forces.

-

Polar Feature: The carbonyl group (C=O) introduces a dipole moment, making this part of the molecule polar. It can act as a hydrogen bond acceptor.

Therefore, solvents that can accommodate both nonpolar surfaces and interact with the polar carbonyl group are expected to be the most effective. Purely nonpolar solvents may dissolve the compound by interacting with the phenyl and alkyl portions, while highly polar solvents (like water) will be poor solvents due to the compound's inability to overcome the strong hydrogen bonding network of water[7].

Solubility Profile in Common Organic Solvents

Protic Solvents (e.g., Ethanol, Methanol)

These solvents possess a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors.

-

Prediction: Moderately soluble. The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can interact with the carbonyl group. Solubility is expected to decrease as the alcohol's alkyl chain length decreases (e.g., more soluble in ethanol than in methanol) due to the increasing polarity of the solvent.

Aprotic Polar Solvents (e.g., Acetone, DMSO, THF, Dichloromethane)

These solvents have a dipole moment but lack a hydrogen bond-donating capability.

-

Prediction: High solubility. Solvents like acetone and dichloromethane are excellent candidates[7][8]. Their polarity is sufficient to interact with the carbonyl group, and their organic nature allows for effective solvation of the phenyl rings and the aliphatic chain. Chalcones are often reported to be soluble in such solvents[7].

Aprotic Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents have low dielectric constants and do not have a significant dipole moment.

-

Prediction: Sparingly to moderately soluble. Toluene, with its aromatic ring, may show moderate success due to π-π stacking interactions with the phenyl groups of the solute. Hexane is likely to be a poorer solvent as it relies solely on weaker van der Waals forces. Diethyl ether is predicted to be a reasonable solvent, as indicated by its use as a recrystallization solvent[1].

Tabulated Solubility Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic | Ethanol, Methanol | Moderate | Balances polar (hydroxyl) and nonpolar (alkyl) interactions. |

| Aprotic Polar | Acetone, DMSO, THF, Dichloromethane | High | Effectively solvates both polar carbonyl and nonpolar regions. |

| Aprotic Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | Toluene may engage in π-π stacking. Hexane is limited to weak forces. |

| Aqueous | Water | Insoluble | The large hydrophobic structure cannot disrupt water's H-bond network[7]. |

Experimental Protocol for Solubility Determination

To move beyond prediction, a standardized experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound at a specific temperature (e.g., 25 °C)[8].

Materials and Reagents

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Oven for drying

Workflow for Solubility Determination

A systematic workflow ensures reproducibility and accuracy in solubility measurements.

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: Place sealed vials containing the selected organic solvents into a thermostatic water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C) and allow them to equilibrate for at least one hour.

-

Sample Creation: Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Dissolution: Add a known volume (e.g., 5.0 mL) of the temperature-equilibrated solvent to the vial containing the solute.

-

Equilibration: Seal the vial tightly and place it in the thermostatic shaker. Agitate the mixture for a sufficient time to ensure equilibrium is reached (a period of 24 hours is generally recommended)[6].

-

Sampling: After equilibration, cease agitation and allow the vial to stand undisturbed in the water bath for at least 2 hours to let the excess solid settle.

-

Isolation: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemical-resistant filter (PTFE) to avoid transferring any solid particles.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed, dry vial. Record the exact volume transferred.

-

Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-70 °C).

-

Final Weighing: Once the solvent is fully evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute residue.

-

Calculation: The solubility (S) is calculated using the formula: S (g / 100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of aliquot in mL) * 100

Factors Influencing Solubility

-

Temperature: The solubility of solids in organic solvents generally increases with temperature[6][8]. This is because the dissolution process is often endothermic. For applications requiring high concentrations, performing the dissolution at an elevated temperature can be advantageous.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Conclusion

This compound is a largely nonpolar molecule with a single polar ketone group. This structure renders it highly soluble in aprotic polar organic solvents like dichloromethane and acetone, moderately soluble in protic solvents like ethanol, and sparingly soluble in highly nonpolar solvents like hexane. It is predicted to be insoluble in water. For precise quantitative needs, the detailed gravimetric protocol provided in this guide offers a reliable method for determining its solubility in any solvent of interest. This foundational data is essential for the effective use of this compound in research and drug development.

References

-

Scholars Week. (n.d.). Water Solubility of Chalcones for Safer Aqueous Applications. Retrieved from [Link]

-

Rai University. (2024, January 21). BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. Retrieved from [Link]

-

Solubility of Things. (n.d.). Chalcone. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Chalcones: A Solubility Study at Different Temperatures. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2019, March 13). (PDF) Chalcones: A Physicochemical Study. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Diphenylpent-1-en-3-one. Retrieved from [Link]

-

PubMed. (2012). 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors. Retrieved from [Link]

Sources

- 1. This compound CAS#: 39686-51-6 [m.chemicalbook.com]

- 2. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]

- 3. raiuniversity.edu [raiuniversity.edu]

- 4. 1,5-Diphenyl-1,5-pentanedione, 99% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1,5-Diphenylpenta-2,4-dien-1-ones as potent and selective monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Conformational Landscape of 1,5-Diphenylpentan-1-one: A Theoretical Approach

This guide provides a comprehensive framework for investigating the conformational preferences of 1,5-diphenylpentan-1-one using theoretical calculations. It is intended for researchers, scientists, and drug development professionals who are interested in applying computational chemistry to understand the structure-activity relationships of flexible molecules. By integrating established theoretical protocols with practical insights, this document serves as a self-validating system for conducting and interpreting conformational analysis.

Introduction: The Significance of Molecular Conformation

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For pharmacologically relevant molecules like this compound, a flexible diarylpentanoid, understanding the accessible conformations is paramount. The spatial relationship between the two phenyl rings and the central carbonyl group dictates how the molecule interacts with biological targets, influencing its efficacy and selectivity. A thorough conformational analysis provides insights into the molecule's dynamic behavior and helps to identify the bioactive conformation, a critical step in rational drug design.

Theoretical Methodologies for Conformational Analysis

The exploration of a molecule's potential energy surface to identify stable conformers can be approached through various computational methods. The choice of method is a balance between computational cost and accuracy. For a molecule with the conformational flexibility of this compound, a hierarchical approach is often the most effective.

Initial Conformational Search: The Role of Molecular Mechanics

A broad and efficient exploration of the vast conformational space is best initiated with Molecular Mechanics (MM) methods.[1][2][3][4] MM force fields, such as MM3 or MMFF, provide a computationally inexpensive way to generate a large number of potential conformers by systematically or randomly rotating the rotatable bonds.[2]

Causality Behind this Choice: The primary goal of this initial step is to identify a diverse set of low-energy geometries without the computational expense of higher-level theories. MM methods are parameterized to reproduce structural features and relative energies of a wide range of organic molecules, making them ideal for a rapid and comprehensive initial search.[4]

Experimental Protocol 1: Molecular Mechanics Conformational Search

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Force Field Selection: Choose a suitable force field, such as MMFF94 or MM3, which are well-parameterized for organic molecules.

-

Conformational Search Algorithm: Employ a systematic or Monte Carlo search algorithm to explore the rotational space of the key dihedral angles. For this compound, the crucial torsions are around the C-C single bonds of the pentanone chain and the C-C bonds connecting the phenyl rings to the chain.

-

Energy Minimization: Each generated conformer should be subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and clustered based on structural similarity (e.g., RMSD) and energy. A typical energy window for retention is 10-20 kcal/mol above the global minimum.

Geometry Optimization and Energy Refinement: The Power of Density Functional Theory

The geometries obtained from the MM search serve as starting points for more accurate calculations using Density Functional Theory (DFT).[5][6] DFT provides a much-improved description of the electronic structure and, consequently, more reliable geometries and relative energies of the conformers.

Causality Behind this Choice: DFT methods offer a good compromise between accuracy and computational cost for medium-sized organic molecules. Functionals like B3LYP, paired with an appropriate basis set, have been shown to provide excellent results for the geometries and relative energies of organic compounds.[5][7]

Selecting the Right Basis Set: The choice of basis set is crucial for the accuracy of DFT calculations.[8][9][10][11][12] For organic molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are a common and reliable choice.[8][11] The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in bonding, while diffuse functions (+) are important for systems with lone pairs or for accurately calculating properties like proton affinities.[11]

Experimental Protocol 2: DFT Geometry Optimization and Energy Calculation

-

Input Preparation: Use the low-energy conformers from the MM search as initial geometries.

-

Method and Basis Set Selection: Choose a DFT functional and basis set, for example, B3LYP/6-311+G(d,p).

-

Geometry Optimization: Perform a full geometry optimization for each conformer. This process will refine the structure to a stationary point on the DFT potential energy surface.

-

Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: Calculate the relative energies of the conformers, including ZPVE corrections, to determine their relative populations at a given temperature.

Data Presentation and Analysis

A clear presentation of the calculated data is essential for interpretation and comparison.

Table 1: Relative Energies of the Low-Energy Conformers of this compound

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Conf-1 | 0.00 | 0.00 | τ1: [value], τ2: [value], τ3: [value] |

| Conf-2 | [value] | [value] | τ1: [value], τ2: [value], τ3: [value] |

| Conf-3 | [value] | [value] | τ1: [value], τ2: [value], τ3: [value] |

| ... | ... | ... | ... |

Note: Dihedral angles (τ1, τ2, τ3) should be defined based on the atom numbering of the this compound backbone.

Experimental Validation: The Synergy of Theory and Spectroscopy

Theoretical predictions gain significant credibility when they are validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-phase conformation of molecules.[13]

Causality Behind this Choice: NMR chemical shifts and coupling constants are sensitive to the local electronic and steric environment of the nuclei, which are directly influenced by the molecular conformation.[13] By comparing experimentally measured NMR parameters with those predicted from theoretical calculations for each conformer, it is possible to determine the predominant conformation(s) in solution.[14][15]

Experimental Protocol 3: NMR Chemical Shift Calculation and Comparison

-

NMR Calculation: For each of the low-energy DFT-optimized conformers, calculate the NMR shielding tensors using a suitable method, such as the Gauge-Independent Atomic Orbital (GIAO) method, at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Chemical Shift Prediction: Convert the calculated shielding tensors to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

-

Boltzmann Averaging: If multiple conformers are predicted to be significantly populated at room temperature, calculate the Boltzmann-averaged chemical shifts based on their relative Gibbs free energies.

-

Comparison with Experiment: Compare the calculated chemical shifts with the experimental NMR data for this compound.[16][17] A good agreement between the theoretical and experimental values provides strong evidence for the predicted conformational preferences.

Visualization of Workflows and Concepts

Visual aids are invaluable for understanding the complex workflows and relationships in computational chemistry.

Caption: Computational workflow for the conformational analysis of this compound.

Caption: Relationship between low-energy conformers and transition states.

Conclusion and Future Directions

The theoretical investigation of the conformational landscape of this compound, as outlined in this guide, provides a robust framework for understanding its structural preferences. The hierarchical approach, from broad molecular mechanics searches to focused DFT refinements and experimental validation through NMR, ensures both efficiency and accuracy. This detailed conformational knowledge is invaluable for elucidating structure-activity relationships and guiding the design of novel analogs with improved pharmacological profiles.

Future studies could expand upon this work by:

-

Solvent Effects: Investigating the influence of different solvent environments on the conformational equilibrium using implicit or explicit solvent models.

-

Molecular Dynamics: Employing molecular dynamics simulations to explore the dynamic transitions between different conformational states.

-

Docking Studies: Using the identified low-energy conformers in molecular docking simulations to predict their binding modes with specific biological targets.

By combining these advanced computational techniques, a more complete and dynamic picture of the behavior of this compound can be achieved, further empowering the drug discovery and development process.

References

- Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed.

- TINKER Tutorial: Conformational Analysis. University of California, Santa Barbara.

- Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry.

- Basis set and methods for organic molecules.

- Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.

- Recommendations for software that calculates the conform

- Development of molecular mechanics torsion parameters for α,β-cyclopropyl ketones and conformational analysis of bicyclo[m.1.0]alkan-2-ones. University of Arizona.

- Comparison of DFT Basis Sets for Organic Dyes. ScholarWorks.

- Basis Sets Used in Molecular Orbital Calculations. [Source institution not available].

- Conformer Generation Software | Omega. OpenEye Scientific.

- Conformational Sampling.

- Basis set (chemistry). Wikipedia.

- How to choose a basis set in DFT calcul

- Molecular mechanics (MM3) calculations on aldehydes and ketones. Journal of the American Chemical Society.

- (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one. MDPI.

- Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A.

- 1,5-DIPHENYL-1,5-PENTANEDIONE(6263-83-8) 1H NMR spectrum. ChemicalBook.

- 1,5-Diphenylpentane-1,5-dione - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig

- 1,5-Diphenylpentan-3-one | C17H18O | CID 21496. PubChem.

- NMR Spectroscopy: a Tool for Conform

- 3-[4-(Dimethylamino)phenyl]-1,5-diphenylpentane-1,5-dione. NIH.

- (PDF) 1,5-Diphenyl-2,4-pentanedione and 1,5-bis(2-naphthyl)pentane-2,4-dione.

- Conformational analysis, intramolecular hydrogen bonding, and vibrational assignment of 4,4-dimethyl-1-phenylpentane-1,3-dione. PubMed.

- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation.

- Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.

- DFT Study of Conformational Analysis, Molecular Structure and Properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers | Request PDF.

Sources

- 1. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis, intramolecular hydrogen bonding, and vibrational assignment of 4,4-dimethyl-1-phenylpentane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. auremn.org.br [auremn.org.br]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,5-DIPHENYL-1,5-PENTANEDIONE(6263-83-8) 1H NMR [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

Unlocking the Therapeutic Potential of the 1,5-Diphenylpentan-1-one Scaffold: A Guide to Emerging Research Areas

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Chalcone Framework

In the landscape of medicinal chemistry, certain molecular scaffolds are designated as "privileged structures" due to their ability to bind to multiple, diverse biological targets.[1] The chalcone framework (1,3-diphenyl-2-propen-1-one) is a quintessential example, serving as the foundation for countless derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Structurally analogous to chalcones and the potent natural product curcumin, the 1,5-Diphenylpentan-1-one scaffold represents a compelling, yet underexplored, platform for novel drug discovery.